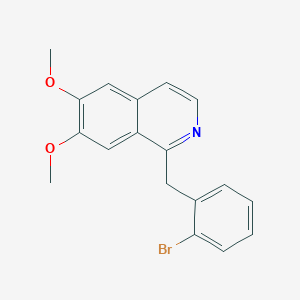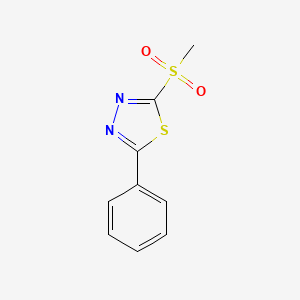![molecular formula C20H26NO2P B12913427 2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide CAS No. 101465-37-6](/img/structure/B12913427.png)
2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound characterized by the presence of a phosphoryl group attached to a di-o-tolyl moiety and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide typically involves the reaction of di-o-tolylphosphine oxide with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphoryl derivatives, while reduction may produce simpler phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphoryl and acetamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-o-tolylphosphine oxide: Similar structure but lacks the acetamide group.
N,N-diethylacetamide: Contains the acetamide group but lacks the phosphoryl group.
Di-o-tolylphosphine: Similar to di-o-tolylphosphine oxide but in a reduced form.
Uniqueness
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide is unique due to the combination of the phosphoryl and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
101465-37-6 |
|---|---|
Molekularformel |
C20H26NO2P |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-bis(2-methylphenyl)phosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C20H26NO2P/c1-5-21(6-2)20(22)15-24(23,18-13-9-7-11-16(18)3)19-14-10-8-12-17(19)4/h7-14H,5-6,15H2,1-4H3 |
InChI-Schlüssel |
SJMRSSLTAGYQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)

![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)



![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)



